Source: Targinact is a semi-synthetic opioid analgesic derived from thebaine, a natural alkaloid found in the opium poppy. The formulation includes oxycodone, which provides pain relief, and naloxone, an opioid antagonist that helps mitigate some of the side effects associated with opioids, particularly constipation.
Classification: Targinact falls under the category of opioid analgesics and is classified as a combination medication. Oxycodone acts as the primary analgesic, while naloxone serves to counteract the potential adverse effects of oxycodone.
Methods: The synthesis of oxycodone involves several chemical reactions starting from thebaine. Thebaine undergoes a series of transformations including oxidation and methylation to produce oxycodone. The addition of naloxone involves similar synthetic pathways that modify the structure of morphinan derivatives to yield naloxone.
Technical Details: The synthesis typically requires controlled conditions to ensure the purity and efficacy of the final product. Specific reagents and catalysts are employed to facilitate the reactions, and high-performance liquid chromatography is often used to purify and analyze the compounds produced during synthesis.
Structure: The molecular formula for oxycodone is , while naloxone has a molecular formula of . The structural representation includes multiple functional groups such as hydroxyl groups (-OH) and a ketone group (C=O), which are critical for their pharmacological activity.
Data: Oxycodone has a melting point of approximately 219 °C and exhibits high oral bioavailability (60-87%). Naloxone's structure allows it to cross the blood-brain barrier effectively, enabling it to counteract opioid effects when administered alongside oxycodone.
Reactions: Oxycodone can undergo various chemical reactions including oxidation, reduction, and conjugation. In the presence of naloxone, certain reactions can lead to the formation of metabolites that retain some analgesic properties while minimizing adverse effects.
Technical Details: The metabolic pathways for oxycodone primarily involve cytochrome P450 enzymes such as CYP3A4 and CYP2D6. These enzymes facilitate the conversion of oxycodone into noroxycodone and oxymorphone, which are its major metabolites. Naloxone also undergoes similar metabolic processes but is primarily excreted unchanged.
Process: Oxycodone exerts its analgesic effects by binding to mu-opioid receptors in the central nervous system, leading to decreased perception of pain. Naloxone acts as an antagonist at these receptors; when administered in combination with oxycodone, it reduces the likelihood of opioid-related side effects without significantly impairing pain relief.
Data: Clinical studies have shown that Targinact effectively alleviates pain while reducing constipation rates compared to oxycodone alone. This dual-action mechanism makes Targinact particularly beneficial for patients requiring long-term opioid therapy.
Physical Properties: Targinact is typically available in tablet form, with various dosages to cater to different levels of pain management needs. It is designed for controlled release to provide prolonged analgesic effects.
Chemical Properties: The compound exhibits solubility in organic solvents but limited solubility in water. Its stability is influenced by pH levels and temperature, necessitating careful storage conditions.
Scientific Uses: Targinact is primarily used in clinical settings for managing moderate to severe pain, especially in patients with chronic pain conditions who may experience constipation from conventional opioid therapy. Research continues into its efficacy in various patient populations and potential applications in other areas of pain management.
Targinact is pharmacologically classified as a mixed opioid agonist-antagonist combination. Each tablet contains precisely formulated ratios of its active constituents:
The formulation utilizes a prolonged-release matrix system that ensures consistent drug delivery over 12 hours. Available dosage strengths maintain a fixed 2:1 oxycodone-to-naloxone ratio (e.g., 10mg/5mg, 15mg/7.5mg, 20mg/10mg) [1] [7]. Key excipients include anhydrous lactose (61.0mg in 10mg/5mg tablets), hydroxypropyl methylcellulose, and magnesium stearate, which collectively enable controlled API release while maintaining tablet integrity during gastrointestinal transit [1] [5].
The development of Targinact emerged from research into mitigating opioid-induced bowel dysfunction without compromising analgesia:
Table 1: Global Regulatory Milestones for Targinact
Year | Region | Approved Indications | Trade Name(s) |
---|---|---|---|
2006 | Germany | Severe chronic pain | Targin® |
2009 | European Union | Severe pain; RLS (2015 extension) | Targinact® |
2010 | Canada | Severe chronic pain; RLS (2019 extension) | Targin® |
2014 | United States | Severe chronic pain | Targiniq ER® |
2015 | Australia | Severe pain; RLS (2020 extension) | Targin® |
Targinact holds specific therapeutic indications validated by regulatory authorities and clinical studies:
Chronic Pain Management
Targinact is indicated for severe pain requiring continuous opioid therapy when alternative analgesics prove inadequate. Its efficacy extends to:
Restless Legs Syndrome (RLS)
As a second-line therapy for severe to very severe idiopathic RLS after dopaminergic treatment failure (defined as inadequate response, augmentation, or intolerable side effects), Targinact demonstrates:
Table 2: Clinical Outcomes in Approved Indications
Indication | Study Type | Key Efficacy Outcomes | Reference |
---|---|---|---|
Spinal Cord Injury Pain | Case Study (2023) | - 83.3% abdominal pain reduction- 80% neuropathic pain reduction | [3] |
Chronic Low Back Pain | Observational | >70% patient satisfaction with bowel function maintenance | [2] |
Refractory RLS | Pivotal Trial | Significant symptom reduction at mean 20mg/10mg daily dose | [1] |
Mechanistic Advantages in Pain Management
The inclusion of naloxone provides specific clinical benefits:
Table 3: Approved Compound Names for Oxycodone/Naloxone Combinations
Region | Brand Name(s) | Dosage Strengths (Oxy/Nal mg) |
---|---|---|
European Union | Targinact® | 5/2.5, 10/5, 20/10, 40/20 |
United States | Targiniq ER® | 10/5, 20/10, 40/20 |
Canada/Australia | Targin® | 5/2.5, 10/5, 15/7.5, 20/10, 40/20 |
Global Generics | Oxycodone/Naloxone PR | 5/2.5 to 40/20 |
The therapeutic scope remains constrained to patients with opioid-responsive pain or refractory RLS, with contraindications including moderate-severe hepatic impairment, respiratory depression, and acute asthma [1] [5]. Ongoing research continues to explore its potential in other conditions involving concurrent pain and autonomic dysfunction.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7